Cinametic acid

Descripción general

Descripción

Cinametic acid, also known as Cinnamic acid, is an organic compound with the formula C6H5-CH=CH-COOH . It is a white crystalline compound that is slightly soluble in water, and freely soluble in many organic solvents . It occurs naturally in a number of plants . It exists as both a cis and a trans isomer, although the latter is more common .

Synthesis Analysis

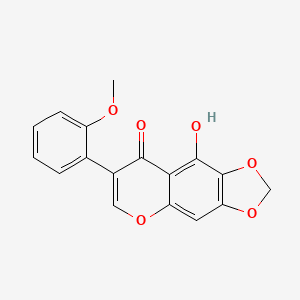

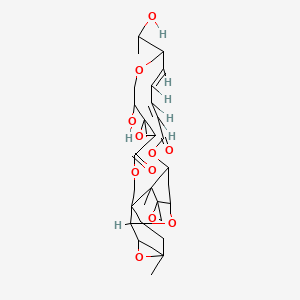

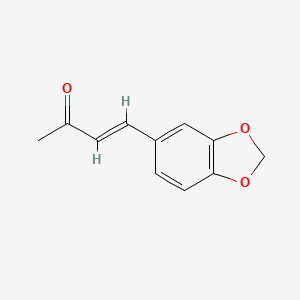

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .Molecular Structure Analysis

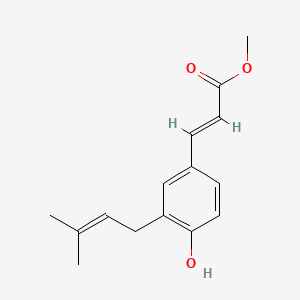

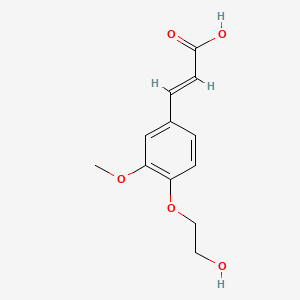

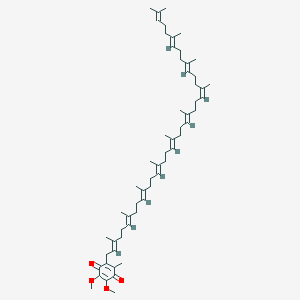

The molecular formula of this compound is C12H14O5 . The structure is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group .Chemical Reactions Analysis

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .Physical And Chemical Properties Analysis

Cinnamic acid has a molar mass of 148.161 g·mol−1 . It appears as white monoclinic crystals . It has a density of 1.2475 g/cm3 , a melting point of 133 °C , and a boiling point of 300 °C . It is slightly soluble in water with a solubility of 500 mg/L .Aplicaciones Científicas De Investigación

Nanoparticle Surface Functionalization

Citric acid has been instrumental in the functionalization of metal oxide surfaces. Its derivatives, particularly those with alkyne groups, enable stable multidentate carboxylate binding to metal oxide nanoparticles. This facilitates further chemistry via the Cu(I)-catalyzed azide-alkyne cycloaddition reaction, proving vital in modifying nanoparticles like ZnO, Fe(2)O(3), TiO(2), and WO(3) (Bishop et al., 2012).

Interaction with TiO2 Nanoparticles

Citric acid plays a significant role as a stabilizer in nanomaterial syntheses and is commonly found in nature. Its interaction with TiO(2) anatase nanoparticles, particularly in aqueous suspensions at varying pH levels, impacts nanoparticle behavior. The research shows how citric acid's adsorption and resultant surface chemistry influence nanoparticle aggregation and stability (Mudunkotuwa & Grassian, 2010).

Biocompatibility of Magnetite Nanoparticles

Citric acid-coated magnetite nanoparticles (Fe3O4) are synthesized for several biomedical applications. The coating aims to prevent nanoparticle aggregation, ensure stable water dispersion, and maintain biocompatibility. These nanoparticles are characterized for their structural and magnetic properties, indicating potential in biomedical fields (Rosa & Béron, 2016).

Adsorption Enhancement for Water Treatment

The modification of activated carbon with citric acid enhances copper ion adsorption from aqueous solutions. This modification not only increases the adsorption capacity significantly but also affects the kinetics of adsorption, demonstrating citric acid's potential in water treatment processes (Chen, Wu, & Chong, 2003).

Role in Metal Chelation

Citric acid is known for its metal chelation properties, making it important in solubilizing metals and increasing their bioavailability. This chelation involves coordination by both carboxylate and hydroxyl groups, essential for understanding metal coordination in biological systems (Silva, Kong, & Hider, 2009).

Citric Acid in Biotechnology

Citric acid's production via biotechnological methods has seen significant innovation. The review of over 100 worldwide patents highlights its increasing importance in the market, particularly in sustainable approaches like using waste substrates in production processes (Amato, Becci, & Beolchini, 2020).

Pharmaceutical Applications

In the pharmaceutical industry, citric acid serves as a strategic ingredient in drug formulations. Its unique properties, stemming from its carboxylic and hydroxyl groups, allow it to be used in various ways, including as a crosslinker in biodegradable polymers and in co-crystal applications (Lambros et al., 2022).

Environmental Impact of Nanoparticles

Citric acid-coated nanoparticles, particularly in sediment-water systems, have been analyzed for their environmental impact. The study on gold and magnetite nanoparticles coated with citric acid helps in understanding their behavior in natural settings, which is crucial for assessing the risks of engineered nanoparticles in the environment (Luo et al., 2017).

Mecanismo De Acción

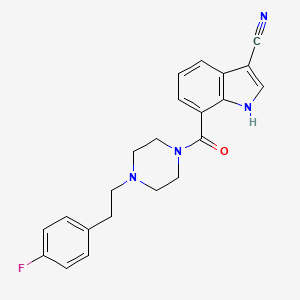

Cinnamic acid derivatives play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

Safety and Hazards

Cinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

Propiedades

IUPAC Name |

(E)-3-[4-(2-hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11-8-9(3-5-12(14)15)2-4-10(11)17-7-6-13/h2-5,8,13H,6-7H2,1H3,(H,14,15)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUMZJCKFQVSRH-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043324 | |

| Record name | Cinametic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35703-32-3 | |

| Record name | Cinametic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035703323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinametic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinametic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINAMETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3106052Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1233055.png)

![(9S,1R)-13-Acetyloxy-17-aza-3-hydroxy-4,11-dimethoxytetracyclo[7.5.3.0<1,10>.0<2,7>]heptadeca-2(7),3,5,10-tetraen-12-yl acetate](/img/structure/B1233056.png)

![(1S,3R,8S)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1233069.png)